molecular formula C8H16O2 B2833624 (3R)-3-ethyl-4-methylpentanoic acid CAS No. 79194-60-8

(3R)-3-ethyl-4-methylpentanoic acid

Cat. No.: B2833624
CAS No.: 79194-60-8
M. Wt: 144.214
InChI Key: JOTRMYCCALXLNJ-SSDOTTSWSA-N
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Description

(3R)-3-ethyl-4-methylpentanoic acid is an organic compound with a specific stereochemistry, denoted by the (3R) configuration. This compound is a chiral molecule, meaning it has a non-superimposable mirror image. It is a derivative of pentanoic acid, with ethyl and methyl substituents on the third and fourth carbon atoms, respectively. The compound’s unique structure and stereochemistry make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-ethyl-4-methylpentanoic acid can be achieved through several methods. One common approach involves the enantioselective synthesis, where chiral catalysts or chiral auxiliaries are used to ensure the correct stereochemistry. For instance, starting from a suitable chiral precursor, such as ®-3-hydroxy-4-methylpentanoic acid, the compound can be synthesized through a series of reactions including esterification, reduction, and subsequent oxidation steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize chiral catalysts to achieve high enantioselectivity and yield. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product, with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-ethyl-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

(3R)-3-ethyl-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereospecific biological processes.

    Medicine: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R)-3-ethyl-4-methylpentanoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins that recognize the specific stereochemistry of the compound.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-ethyl-4-methylpentanoic acid: The enantiomer of (3R)-3-ethyl-4-methylpentanoic acid, with opposite stereochemistry.

    3-ethyl-4-methylhexanoic acid: A similar compound with an additional carbon in the chain.

    3-methylpentanoic acid: A compound with a similar structure but lacking the ethyl substituent.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying stereochemical effects in various contexts.

Properties

IUPAC Name

(3R)-3-ethyl-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-7(6(2)3)5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTRMYCCALXLNJ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79194-60-8
Record name (3R)-3-ethyl-4-methylpentanoic acid
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